Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted and Mono-Methyl Piperidine Analogs
The target compound (MW = 301.8 g/mol) carries both 2,6-dimethyl substitution on the piperidine ring and a 4-chloro-3-methylphenylsulfonyl group. Compared with the unsubstituted piperidine analog 1-[(4-chloro-3-methylphenyl)sulfonyl]piperidine (MW = 273.78 g/mol), the target compound has an incremental molecular weight of +28 Da attributable to the two methyl groups, which also increase calculated LogP by approximately 0.5–0.8 log units based on the baseline LogP of 3.67 reported for the unsubstituted analog . This elevation in lipophilicity can influence membrane permeability, protein binding, and metabolic clearance in ways that are not recapitulated by the des-methyl comparator.
| Evidence Dimension | Molecular weight and calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | MW = 301.8 g/mol; estimated LogP ≈ 4.2–4.5 |
| Comparator Or Baseline | 1-[(4-chloro-3-methylphenyl)sulfonyl]piperidine: MW = 273.78 g/mol; LogP = 3.67 |
| Quantified Difference | ΔMW ≈ +28 Da; ΔLogP ≈ +0.5 to +0.8 |
| Conditions | Calculated physicochemical properties; MW from molecular formula (C₁₄H₂₀ClNO₂S vs. C₁₂H₁₆ClNO₂S); LogP estimated from Hit2Lead database and additive fragment contributions |
Why This Matters
Lipophilicity differences of 0.5–0.8 log units can shift a compound across critical drug-likeness thresholds (e.g., Lipinski Rule of 5), affecting absorption and distribution; procurement of the correct analog ensures consistent ADME behavior in screening cascades.
